N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride involves several steps, including peptide coupling reactions and reductive amination. One common synthetic route involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of N,N-diisopropylethylamine (DIPEA) and dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may include additional purification steps such as column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including substitution, click reactions, and addition reactions . These reactions are essential for modifying the compound to enhance its biological activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include DIPEA, DMSO, and N,N-dimethylformamide (DMF). The reactions are typically carried out under controlled conditions, such as elevated temperatures and inert atmospheres, to ensure high yields and purity of the final product .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the development of PROTACs and other therapeutic agents .
Scientific Research Applications
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as a cereblon ligand, which allows it to modulate the activity of cereblon (CRBN) protein. This modulation leads to the selective degradation of target proteins, such as GSPT1, through the ubiquitin-proteasome pathway . The compound binds to CRBN, forming a complex that recruits the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Lenalidomide: Another thalidomide derivative used in the treatment of various cancers.
Uniqueness
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its use in the development of PROTACs . This compound’s ability to selectively degrade target proteins makes it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C17H25Cl2N5O3 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H23N5O3.2ClH/c23-15-5-4-14(17(25)21-15)19-12-2-1-3-13(10-12)20-16(24)11-22-8-6-18-7-9-22;;/h1-3,10,14,18-19H,4-9,11H2,(H,20,24)(H,21,23,25);2*1H |
InChI Key |
PCVAUSLSOSZZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)NC(=O)CN3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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